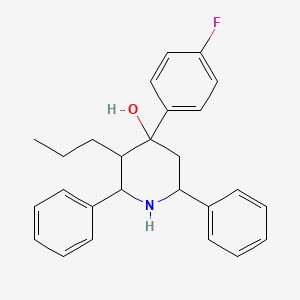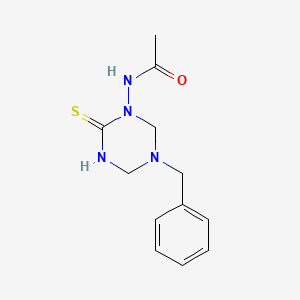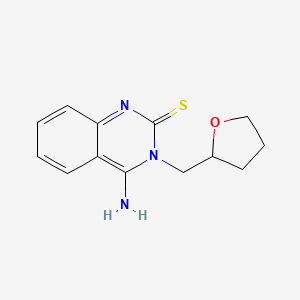
4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol is a heterocyclic compound that features a quinazoline core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Tetrahydrofuran-2-ylmethyl Group: This step involves the alkylation of the quinazoline core with tetrahydrofuran-2-ylmethyl halides under basic conditions.
Formation of the Imino and Thiol Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The tetrahydrofuran-2-ylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol involves its interaction with specific molecular targets such as enzymes or receptors. The imino and thiol groups are key functional groups that can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar core structures but different substituents.
Thiazole Derivatives: Compounds with a thiazole ring instead of a quinazoline ring.
Tetrahydrofuran Derivatives: Compounds with different substituents on the tetrahydrofuran ring.
Uniqueness
4-Imino-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-2-thiol is unique due to the combination of its quinazoline core with the tetrahydrofuran-2-ylmethyl group and the presence of both imino and thiol functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H15N3OS |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
4-amino-3-(oxolan-2-ylmethyl)quinazoline-2-thione |
InChI |
InChI=1S/C13H15N3OS/c14-12-10-5-1-2-6-11(10)15-13(18)16(12)8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8,14H2 |
InChI Key |
QZRUILJHODACIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11187193.png)
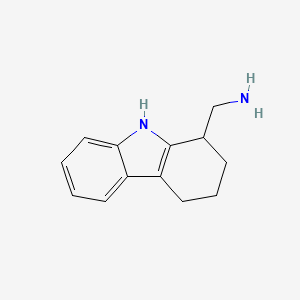
![9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B11187195.png)
![dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate](/img/structure/B11187202.png)
![1-[(4-Bromophenyl)(phenyl)methyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B11187207.png)
![8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11187209.png)
![N-(2-ethylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11187220.png)

![3,4,5-trimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11187233.png)
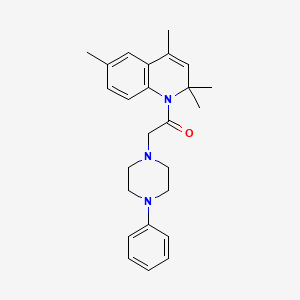
![2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11187242.png)
![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11187252.png)
